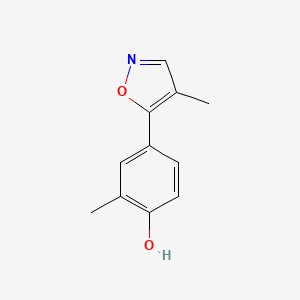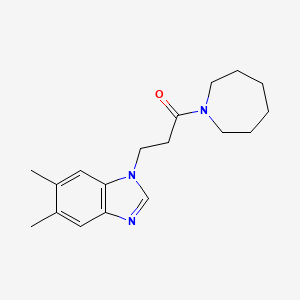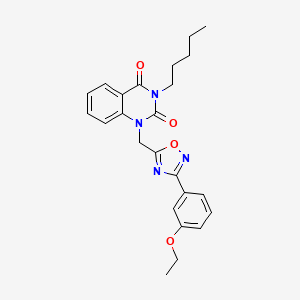![molecular formula C7H5FN2 B2576578 3-fluoro-1H-pirrolo[2,3-b]piridina CAS No. 1260385-03-2](/img/structure/B2576578.png)
3-fluoro-1H-pirrolo[2,3-b]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring and a fluorine atom at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Aplicaciones Científicas De Investigación
3-Fluoro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of fibroblast growth factor receptor inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used to study the effects of fluorine substitution on biological activity and molecular interactions.
Chemical Synthesis: It acts as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mecanismo De Acción
3-Fluoro-1H-pyrrolo[2,3-b]pyridine: primarily targets the fibroblast growth factor receptors (FGFRs). The FGFR family consists of four isoforms (FGFR1–4), which play crucial roles in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
Upon binding to fibroblast growth factors (FGFs), FGFRs undergo dimerization and autophosphorylation of tyrosine residues in their cytoplasmic tails. This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt. Abnormal activation of FGFR signaling due to mutations or amplification is associated with cancer progression .
Biochemical Pathways
The activation of FGFR-dependent signaling pathways facilitates cancer initiation, progression, and resistance to therapy. The affected pathways include those regulating cell growth, survival, and angiogenesis. Dysregulation of FGFRs contributes to breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer .
Result of Action
At the molecular and cellular levels, 3-fluoro-1H-pyrrolo[2,3-b]pyridine inhibits FGFRs, disrupting downstream signaling cascades. This inhibition affects cancer cell proliferation, migration, and invasion. Additionally, it induces apoptosis in breast cancer cells .
Action Environment
Environmental factors, such as pH, temperature, and tissue-specific conditions, can influence the stability and efficacy of 3-fluoro-1H-pyrrolo[2,3-b]pyridine . Optimizing its stability under varying conditions is crucial for therapeutic success .
Métodos De Preparación
The synthesis of 3-fluoro-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the use of a tandem Tsuji–Trost reaction catalyzed by palladium, followed by Heck coupling among pyridine intermediates . Another approach includes modifications of the Madelung and Fischer syntheses of indoles . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
3-Fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group, typically using nitric acid.
Bromination and Iodination: Halogenation reactions using bromine or iodine.
Substitution Reactions: Reactions where the fluorine atom can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include nitric acid for nitration, bromine or iodine for halogenation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
3-Fluoro-1H-pyrrolo[2,3-b]pyridine can be compared with other fluorinated heterocyclic compounds, such as:
3-Fluoropyridine: A simpler structure with only a pyridine ring and a fluorine atom.
1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine substitution, which can affect its biological activity and chemical reactivity.
Pyrrolo[3,4-c]pyridine: Another fused heterocyclic compound with different substitution patterns and biological activities.
The uniqueness of 3-fluoro-1H-pyrrolo[2,3-b]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-fluoro-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASBFEOKJALVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2F)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2576495.png)
![N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2576496.png)
![ethyl 6-methyl-4-[(2-methylphenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2576498.png)

![(E)-3-(2-chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2576502.png)
![5-TERT-BUTYL-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE](/img/structure/B2576503.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B2576506.png)

![N-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2576510.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2576511.png)

![Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2576513.png)
![3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide](/img/structure/B2576516.png)

